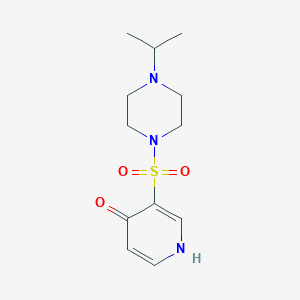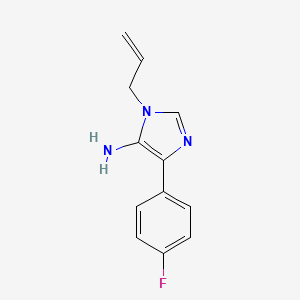
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine is a synthetic organic compound belonging to the imidazole class. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an allyl group and a fluorophenyl group attached to the imidazole ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, such as glyoxal or a similar compound, the imidazole ring is formed through cyclization reactions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The fluorophenyl group may enhance binding affinity to specific receptors, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
1-Allyl-4-(4-chlorophenyl)-1H-imidazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine:
1-Allyl-4-(4-methylphenyl)-1H-imidazol-5-amine: The presence of a methyl group instead of fluorine alters the compound’s characteristics.
The uniqueness of this compound lies in the specific combination of the allyl, fluorophenyl, and imidazole moieties, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12FN3 |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C12H12FN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h2-6,8H,1,7,14H2 |
Clé InChI |
MGDBSBPRWHIODC-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=NC(=C1N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




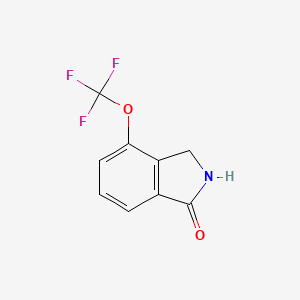


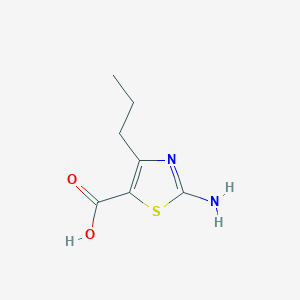
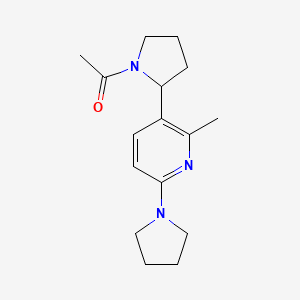




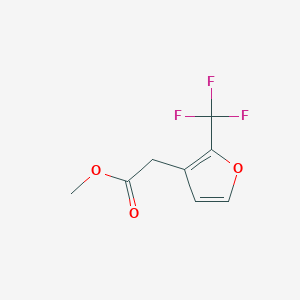
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11805363.png)
